molecular formula C12H14O5 B8641302 (S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate CAS No. 915771-44-7

(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate

Katalognummer: B8641302
CAS-Nummer: 915771-44-7
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: WBRUIVASDRCAGU-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate is an organic compound with a complex structure that includes a benzoate ester and an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the esterification of 3-hydroxy-5-{[(3S)-oxolan-3-yl]oxy}benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-{[(3S)-oxolan-3-yl]oxy}benzoate.

    Reduction: Formation of 3-hydroxy-5-{[(3S)-oxolan-3-yl]oxy}benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-hydroxybenzoate: Lacks the oxolane ring, making it less complex.

    Methyl 5-{[(3S)-oxolan-3-yl]oxy}benzoate: Similar structure but without the hydroxyl group.

    Ethyl 3-hydroxy-5-{[(3S)-oxolan-3-yl]oxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate is unique due to the presence of both the hydroxyl group and the oxolane ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

915771-44-7

Molekularformel

C12H14O5

Molekulargewicht

238.24 g/mol

IUPAC-Name

methyl 3-hydroxy-5-[(3S)-oxolan-3-yl]oxybenzoate

InChI

InChI=1S/C12H14O5/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1

InChI-Schlüssel

WBRUIVASDRCAGU-JTQLQIEISA-N

Isomerische SMILES

COC(=O)C1=CC(=CC(=C1)O[C@H]2CCOC2)O

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)OC2CCOC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.